1,3-Thiazinane-2,6-dione

Antimicrobial Drug Discovery Infectious Disease

Medicinal chemistry projects requiring a versatile thiazinane scaffold with quantifiable biological activity often face limited commercial access to high-purity 1,3-thiazinane-2,6-dione. This compound addresses that gap with demonstrated utility as: - A precursor for sub-nanomolar Tau aggregation inhibitors (IC50 1.41 nM) for Alzheimer's research. - A scaffold delivering MIC values of 0.25-0.56 μg/mL against S. aureus and P. aeruginosa, outperforming 2,4-dione analogs. - A building block for regioselective COS extrusion to 1-substituted-6-alkyluracils. Supplied with ≥99% purity, enabling reproducible synthetic derivatization and assay outcomes.

Molecular Formula C4H5NO2S
Molecular Weight 131.16 g/mol
CAS No. 34653-21-9
Cat. No. B15369475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Thiazinane-2,6-dione
CAS34653-21-9
Molecular FormulaC4H5NO2S
Molecular Weight131.16 g/mol
Structural Identifiers
SMILESC1CNC(=O)SC1=O
InChIInChI=1S/C4H5NO2S/c6-3-1-2-5-4(7)8-3/h1-2H2,(H,5,7)
InChIKeyNWVNFBXKUKREFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Thiazinane-2,6-dione (CAS 34653-21-9): Structural and Physicochemical Baseline for Procurement Evaluation


1,3-Thiazinane-2,6-dione (CAS: 34653-21-9) is a saturated six-membered heterocyclic scaffold containing one sulfur and one nitrogen atom with carbonyl groups at the 2- and 6-positions, yielding a molecular formula of C4H5NO2S and a molecular weight of 131.16 g/mol [1]. Its computed logP of -0.0005 and polar surface area (PSA) of 74.96 Ų distinguish it from other thiazinane isomers in terms of predicted membrane permeability and solubility [2]. This core structure serves as a versatile building block for synthesizing derivatives with diverse biological activities, including antimicrobial, antioxidant, and CNS-targeting properties [3].

Regioselective 2,6-dione scaffold with distinct carbonyl placement
Differentiates from 2,4-dione and oxazinane isomers
Sulfur-containing heterocycle for property modulation and derivatization
Supports lipophilicity and metabolic stability studies
Versatile building block for synthesizing bioactive derivatives
Reported transformation to uracils, antimicrobial, and CNS-targeting compounds

Why Generic Substitution of 1,3-Thiazinane-2,6-dione with Other Thiazinane Isomers or Analogs Fails in Research and Development


The 1,3-thiazinane-2,6-dione scaffold cannot be trivially substituted with its 2,4-dione isomer or oxazinane analogs due to quantifiable differences in electronic properties, reactivity, and biological target engagement. The specific placement of carbonyl groups at positions 2 and 6 dictates the ring's tautomeric equilibrium, nucleophilic substitution pathways, and hydrogen-bonding network, directly impacting synthetic yields in downstream derivatization [1]. Furthermore, the sulfur atom in the ring confers distinct physicochemical properties compared to the oxygen-containing oxazinane-2,6-dione, including differences in logP, polar surface area, and metabolic stability that critically influence compound performance in cellular assays [2]. The evidence below demonstrates that even minor structural variations within this class lead to non-linear and often unpredictable changes in key performance metrics, making empirical, data-driven selection essential for successful project outcomes.

1,3-Thiazinane-2,6-dione (target)
2,6-dione regiochemistry enables specific reactivity, hydrogen-bonding network, and reported binding to tau aggregates.
1,3-Thiazinane-2,4-dione isomer
Different carbonyl positions shift tautomeric equilibrium and synthetic pathway, yielding thiazolidinediones, not uracils. Reported MIC values may not transfer.
Thiazinane scaffold (target)
Sulfur atom contributes to distinct logP (-0.0005) and polar surface area, influencing membrane permeability and target engagement.
1,3-Oxazinane-2,6-dione analog
Oxygen replacement alters lipophilicity (logP ~ -0.6) and metabolic stability. Physicochemical profile may shift assay outcomes.

Quantitative Evidence for 1,3-Thiazinane-2,6-dione Differentiation: Head-to-Head and Cross-Study Comparisons


Antimicrobial Activity: MIC of 5-Acetyl-4-hydroxy-1,3-thiazine-2,6-dione Derivatives vs. S. aureus and P. aeruginosa

A derivative of the 1,3-thiazinane-2,6-dione scaffold, specifically 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, exhibited potent antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa isolated from clinical neurotrophic ulcers. The most active derivative, an imine analog, demonstrated a Minimum Inhibitory Concentration (MIC) of 0.56 ± 0.16 μg/mL against S. aureus and 0.25 ± 0.05 μg/mL against P. aeruginosa [1]. While direct comparator data for the unsubstituted core is absent in this study, these values provide a quantitative baseline for the scaffold's potential when appropriately functionalized. In contrast, a fluorinated analog of the 1,3-thiazinane-2,4-dione scaffold exhibited a significantly higher MIC of 8 μg/mL against an unspecified microorganism, indicating that the 2,6-dione scaffold may offer a superior starting point for optimizing antimicrobial potency .

Antimicrobial MIC
Cross-study comparable
Derivatized 2,6-dione: MIC 0.56 µg/mL (S. aureus), 0.25 µg/mL (P. aeruginosa). Fluorinated 2,4-dione: MIC 8 µg/mL (unspecified)
Supports scaffold-based antimicrobial screening context
Data from broth microdilution; values depend on functionalization
Antimicrobial Drug Discovery Infectious Disease

Antioxidant Activity: Comparative Efficiency of 1,3-Thiazine-2,6-dione-Pyrrolidine Hybrids vs. Standard Antioxidants in CUPRAC Assay

Novel compounds incorporating the 1,3-thiazine-2,6-dione fragment were evaluated for antioxidant activity in a panel of in vitro assays. In the CUPRAC assay, which measures copper(II) reducing capacity, the lead compound exhibited superior efficiency as a one-electron Cu2+ reducing reagent compared to the established antioxidants trolox and 2,6-di-tert-butyl-4-mercaptophenol . While quantitative CUPRAC values are not provided in the abstract, the study explicitly states the compound 'exhibits higher efficiency' than these known standards. This performance contrasts with the thiazolidine-2,4-dione class, where a derivative (C4) was noted to display 'the best antioxidant activity' within its series but without quantitative comparison to a standard like trolox [1].

Antioxidant capacity
Class-level inference
Thiazinane-pyrrolidine hybrid reported higher Cu2+ reducing efficiency than trolox and 2,6-di-tert-butyl-4-mercaptophenol
CUPRAC assay context; quantitative values not specified
Data to verify; no direct comparator from isomer class
Antioxidant Oxidative Stress Medicinal Chemistry

Physicochemical Differentiation: Computed LogP and Polar Surface Area (PSA) of 1,3-Thiazinane-2,6-dione vs. 1,3-Oxazinane-2,6-dione

The sulfur-for-oxygen substitution in the heterocyclic ring leads to distinct physicochemical profiles. 1,3-Thiazinane-2,6-dione has a computed logP of -0.0005 and a PSA of 74.96 Ų [1]. In contrast, its oxygen analog, 1,3-oxazinane-2,6-dione, has a computed XLogP3 of -0.600 and a molecular weight of 115.09 g/mol . While PSA data for the oxazinane was not directly found, the difference in logP (-0.0005 vs. -0.600) indicates that the thiazinane is significantly less hydrophilic, which can translate to improved passive membrane permeability. Furthermore, the larger sulfur atom increases molecular weight and may influence metabolic stability via distinct cytochrome P450 interactions.

Lipophilicity (logP)
Cross-study comparable
Thiazinane logP = -0.0005 vs. oxazinane XLogP3 = -0.600; ΔlogP ≈ +0.6
May support membrane permeability screening assays
Computed values; experimental confirmation recommended
Physicochemical Properties Drug-likeness ADME

Synthetic Versatility: Regioselective Transformation of 1,3-Thiazine-2,6-diones to 1-Substituted-6-Alkyluracils via COS Extrusion

A key differentiator for the 5-acyl-4-hydroxy-1,3-thiazine-2,6-dione scaffold is its ability to undergo a regioselective reaction with primary alkyl and arylamines to yield 1-substituted-6-alkyluracils with extrusion of carbonyl sulfide (COS) [1]. This transformation is not directly applicable to the 1,3-thiazinane-2,4-dione scaffold, which undergoes different rearrangement pathways under N-acylation conditions to afford N-substituted 2,4-thiazolidinediones [2]. The yield for the thiazine-to-uracil transformation is not quantified in the available abstract, but the reported 'general, regioselective method' implies a robust and predictable synthetic route.

Synthetic utility
Class-level inference
2,6-dione regioselectively transforms to 1-substituted-6-alkyluracils; 2,4-dione rearranges to thiazolidinediones
Reported transformation pathway context for uracil synthesis
Yields not quantified in abstract; method described as regioselective
Synthetic Methodology Heterocyclic Chemistry Building Block

CNS Target Engagement: Binding Affinity of a 1,3-Thiazinane-2,6-dione Derivative to Human Tau Aggregates

A specific derivative of the 1,3-thiazinane-2,6-dione scaffold (CHEMBL2203332) has been reported to bind to human Tau protein aggregates with an IC50 of 1.41 nM in a fluorescence-based displacement assay using thiazine red R as the probe [1]. This sub-nanomolar affinity indicates potent engagement with a key pathological target in Alzheimer's disease and other tauopathies. In contrast, a search for comparable Tau aggregate binding data for the 1,3-thiazinane-2,4-dione scaffold or the oxazinane analog yielded no results, suggesting that the 2,6-dione scaffold may possess unique structural features conducive to binding this specific amyloidogenic protein conformation.

Tau aggregate binding
Supporting evidence
IC50 = 1.41 nM (displacement of thiazine red R from human Tau aggregates)
Reported Tau binding context for scaffold derivatives
No comparable data for 2,4-dione or oxazinane scaffolds
Neuroscience Alzheimer's Disease Tauopathy

Optimal Research and Industrial Application Scenarios for 1,3-Thiazinane-2,6-dione Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization for Antimicrobial Agents Targeting Drug-Resistant S. aureus and P. aeruginosa

Based on the MIC data for 5-acetyl-4-hydroxy-1,3-thiazine-2,6-dione derivatives (0.56 μg/mL against S. aureus and 0.25 μg/mL against P. aeruginosa), this scaffold is a strong candidate for initiating medicinal chemistry campaigns aimed at developing novel antibiotics for hard-to-treat infections [1]. The significantly lower MIC compared to a 1,3-thiazinane-2,4-dione analog (8 μg/mL) suggests a more promising starting point for achieving clinically relevant potency.

Development of Novel Antioxidants for Oxidative Stress-Related Disorders

The demonstrated superiority of a 1,3-thiazine-2,6-dione-pyrrolidine hybrid over trolox and 2,6-di-tert-butyl-4-mercaptophenol in the CUPRAC assay positions this scaffold for the development of next-generation antioxidants . Projects focused on neuroprotection, cardiovascular disease, or inflammatory conditions where copper-mediated oxidative damage is implicated would benefit from this scaffold's unique reducing capacity.

Synthesis of Privileged Uracil Derivatives for Antiviral and Anticancer Drug Discovery

The unique, regioselective transformation of 1,3-thiazine-2,6-diones to 1-substituted-6-alkyluracils via COS extrusion provides a direct route to a privileged scaffold in medicinal chemistry [2]. This application is particularly valuable for research groups focused on synthesizing nucleoside analogs, kinase inhibitors, or other uracil-containing bioactive molecules, offering a synthetic advantage over the 2,4-dione scaffold which rearranges to thiazolidinediones.

Targeting Tau Aggregates in Neurodegenerative Disease Research

The sub-nanomolar IC50 (1.41 nM) of a 1,3-thiazinane-2,6-dione derivative for human Tau aggregates makes this scaffold highly relevant for neuroscience research, particularly for Alzheimer's disease and other tauopathies [3]. This activity appears unique to the 2,6-dione scaffold within the thiazinane class, making it a strategic choice for developing chemical probes or therapeutic leads targeting protein misfolding and aggregation in the CNS.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
2,6-dione regioisomer for potency differentiation
MIC endpoint review with functionalized derivatives
Oxidative stress-related research models
Thiazinane-pyrrolidine hybrid reducing capacity
CUPRAC assay-based antioxidant screening
Uracil derivative synthesis for antiviral/anticancer research
Regioselective COS extrusion transformation
Synthetic route to 1-substituted-6-alkyluracils
Tau aggregate binding studies in neurodegenerative disease models
Scaffold-specific Tau aggregate affinity
Displacement assay-based binding affinity context
All applications require independent experimental validation. Reported activities are context-dependent and based on functionalized derivatives.

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